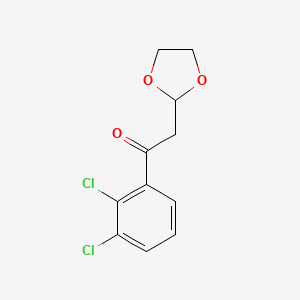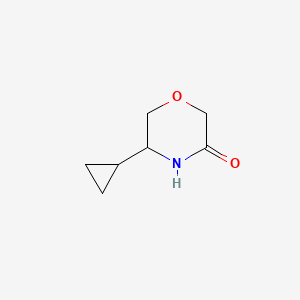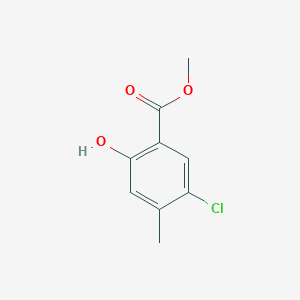![molecular formula C8H8BNO4 B1530519 7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-07-2](/img/structure/B1530519.png)
7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol
Descripción general
Descripción
7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.
Aplicaciones Científicas De Investigación
Molecular Electronics
A study on molecular devices using a molecule containing a nitroamine redox center demonstrated significant electronic behaviors such as negative differential resistance and high on-off peak-to-valley ratios. This research highlights the potential of nitro-containing compounds in developing advanced electronic devices (Chen et al., 1999).
Synthetic Chemistry
Research on nucleophilic displacement of aromatic nitro groups emphasizes the utility of the nitro function as a leaving group in facilitating the synthesis of novel benzene derivatives and heterocycles, showcasing the importance of nitro compounds in synthetic chemistry (J. R. Beck, 1978).
Selective Oxidation
A study on imide-N-oxyl radicals, which are a subclass of nitroxyl radicals, demonstrated their use as catalysts and mediators in selective oxidation and CH-functionalization. This research offers insights into the role of nitro-containing compounds in facilitating selective oxidation processes (I. Krylov et al., 2016).
Membrane Asymmetry Assays
The development of a fluorescence assay for assessing phospholipid membrane asymmetry using highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogs illustrates the application of nitro-containing compounds in biological research, particularly in studying lipid transport and membrane structure (J. McIntyre & Richard G. Sleight, 1991).
Environmental Studies
Investigations into oxygenated polycyclic aromatic hydrocarbons in size-segregated urban aerosol highlighted the environmental presence and implications of nitro-derivatives of polycyclic aromatic hydrocarbons, underlining the environmental relevance of nitro-containing compounds (P. Filippo et al., 2015).
Propiedades
IUPAC Name |
1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYOAYMEHCMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)

![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)

![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)
